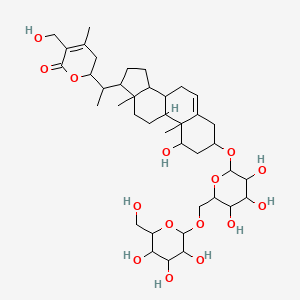

Withanosideiv

Katalognummer:

B12323100

Molekulargewicht:

782.9 g/mol

InChI-Schlüssel:

VUQQGHSDHGOYRH-UHFFFAOYSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

Withanosideiv is a useful research compound. Its molecular formula is C40H62O15 and its molecular weight is 782.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Withanosideiv suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Withanosideiv including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality Withanosideiv suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Withanosideiv including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C40H62O15 |

|---|---|

Molekulargewicht |

782.9 g/mol |

IUPAC-Name |

2-[1-[1-hydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3 |

InChI-Schlüssel |

VUQQGHSDHGOYRH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Withanoside IV: Chemical Architecture, Isolation Methodologies, and Pharmacodynamics

An In-Depth Technical Guide for Application Scientists and Drug Development Professionals

Executive Summary

Withanoside IV is a highly bioactive steroidal saponin isolated from the roots of Withania somnifera (Ashwagandha). Characterized by its complex ergostane backbone and extensive glycosylation, this molecule presents unique challenges and opportunities in pharmaceutical formulation and drug development. This whitepaper provides a comprehensive, self-validating technical guide on the physicochemical profiling, upstream extraction methodologies, downstream formulation protocols, and pharmacological mechanisms of Withanoside IV.

Chemical Architecture and Physicochemical Profiling

Withanoside IV is classified as a withanolide glycoside[1]. Its core structural architecture is built upon an ergostane-type steroidal skeleton, where the C-22 and C-28 positions are oxidized to form a characteristic six-membered δ -lactone ring[2].

Unlike non-polar aglycones (such as Withaferin A), Withanoside IV is heavily glycosylated. It features a diglucoside moiety—specifically, a —attached at the C-3 position. This extensive glycosylation, combined with 20 defined stereocenters, significantly increases its topological polar surface area, dictating its high polarity and unique solubility profile[1][3].

Table 1: Physicochemical Properties of Withanoside IV

| Parameter | Specification |

| Molecular Formula | C40H62O15 |

| Molecular Weight | 782.91 g/mol |

| Exact Mass | 782.4088 Da |

| Backbone Structure | Ergostane-type steroidal lactone |

| Glycosylation | Diglucoside at C-3 ( β -D-glucopyranosyl) |

| Defined Stereocenters | 20 |

| Topological Polar Surface Area | 245 Ų |

| HSA Binding Affinity (K) | 6.74±0.03×104M−1 |

Upstream Processing: Extraction and Isolation Methodology

Isolating Withanoside IV requires exploiting its high polarity to separate it from the complex cellulosic matrix and less polar withanolides. The following self-validating protocol utilizes a biphasic thermal gradient to maximize the thermodynamic yield.

Caption: Workflow for the extraction and isolation of Withanoside IV from roots.

Protocol 1: Analytical Isolation of Withanoside IV

-

Step 1: Matrix Disruption. Sort and pulverize dried Withania somnifera roots to a 50-mesh powder.

-

Causality: Mechanical shearing drastically increases the surface area-to-volume ratio, and accelerating mass transfer[4].

-

-

Step 2: Biphasic Thermal Extraction. Suspend the pulverized matrix in a polar solvent (preferably methanol). Stir continuously at 40°C for 12 hours, followed by a secondary hot reflux at 95°C for 2 hours.

-

Causality: The initial cold phase solubilizes thermosensitive glycosides without thermal degradation. The subsequent high-temperature reflux inputs sufficient kinetic energy to break persistent hydrogen bonds between the plant's cellulosic matrix and the remaining tightly bound withanosides, [4].

-

-

Step 3: Phase Separation. Centrifuge the homogenate to pellet the insoluble matrix.

-

Validation: The supernatant must be completely clarified. Residual particulates indicate incomplete phase separation and will foul downstream chromatography columns[4].

-

-

Step 4: Target Isolation via UHPLC. Concentrate the extract via vacuum distillation. Resuspend and inject into a C18 UHPLC column using a water/acetonitrile mobile phase gradient.

-

Causality: The hydrophobic C18 stationary phase interacts weakly with the highly polar C-3 diglucoside moiety of Withanoside IV. This allows it to elute earlier than the less polar aglycones, [5].

-

Downstream Formulation: Solubilization for In Vivo Assays

Due to its high molecular weight (782.91 g/mol ) and extensive hydrogen-bonding network, Withanoside IV is prone to precipitation in purely aqueous physiological buffers. A step-wise co-solvent system is required to maintain a self-validating, clear dosing solution.

Protocol 2: Co-Solvent Formulation System

-

Step 1: Lattice Disruption. Dissolve the lyophilized Withanoside IV powder in 10% DMSO.

-

Step 2: Hydrophobic Encapsulation. Add 40% PEG300 and mix evenly.

-

Causality: PEG300 provides a polymeric shield around the hydrophobic ergostane backbone, when introduced to aqueous environments[6].

-

-

Step 3: Surfactant Stabilization. Introduce 5% Tween-80.

-

Causality: Tween-80 lowers the interfacial tension, and preventing the aggregation of PEG-encapsulated molecules[6].

-

-

Step 4: Osmotic Balancing. Dilute to the final volume with 45% Saline.

-

Validation: The final formulation must yield a completely clear solution at ≥ 2.5 mg/mL (3.19 mM). If phase separation or cloudiness occurs, apply sonication to input kinetic energy and reform the micellar dispersion[6].

-

Pharmacodynamics and Molecular Interactions

Withanoside IV interacts with critical biological targets, dictating its pharmacokinetic stability and therapeutic efficacy.

Caption: Pharmacological pathways of Withanoside IV including HSA binding and Mpro inhibition.

-

Human Serum Albumin (HSA) Binding: Withanoside IV binds to HSA with a high affinity constant ( K=6.74±0.03×104M−1 ).

-

Causality: Fluorescence spectroscopy and circular dichroism reveal that this static binding mode induces a conformational shift in HSA, increasing its α -helical content. This stable protein-ligand complex of the diglucoside moiety in systemic circulation, drastically improving the molecule's bioavailability and half-life[2][7].

-

-

Viral Protease (Mpro) Inhibition: In the context of antiviral drug development, Withanoside IV exhibits strong binding affinity to the active site of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro/Mpro).

Sources

- 1. withanoside IV | C40H62O15 | CID 71312551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin | PLOS One [journals.plos.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. WO2012160569A1 - "process for extraction of ashwagandha (withania somnifera) roots" - Google Patents [patents.google.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

Withanoside IV from Withania somnifera Roots: A Guide to Extraction, Purification, and Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the extraction, purification, and analysis of Withanoside IV from the roots of Withania somnifera (L.) Dunal. Withanoside IV, a neuroprotective steroidal lactone glycoside, is a key bioactive constituent responsible for many of the therapeutic effects attributed to Ashwagandha. This document moves beyond simple protocols to explain the underlying scientific principles, offering researchers, scientists, and drug development professionals the rationale needed to make informed decisions in the laboratory. We will explore the complexities of the plant matrix, compare various extraction methodologies, present a detailed, field-proven protocol for high-purity isolation, and discuss the analytical techniques essential for validation.

Introduction: The Botanical and the Bioactive

Withania somnifera, commonly known as Ashwagandha or Indian Ginseng, is a cornerstone of traditional Ayurvedic medicine.[1][2] Its roots are particularly valued for their adaptogenic properties, which help the body resist stressors of all kinds.[2] The therapeutic efficacy of the roots is largely attributed to a class of C28 steroidal lactones known as withanolides.[1][3]

Among the dozens of withanolides identified, Withanoside IV has garnered significant scientific interest for its potent pharmacological activities.[3] It is a glycoside, meaning it has a sugar moiety attached to a withanolide aglycone. This structure is critical to its bioavailability and mechanism of action. Preclinical studies have demonstrated that Withanoside IV can induce neurite outgrowth, ameliorate memory deficits, and prevent the loss of axons and synapses, making it a promising candidate for neurodegenerative disease research.[4][5][6] After oral administration, Withanoside IV is metabolized into its aglycone, sominone, which is believed to be the active principle responsible for its neuro-regenerative effects.[5]

Table 1: Physicochemical Properties of Withanoside IV

| Property | Value | Source(s) |

| Chemical Formula | C₄₀H₆₂O₁₅ | [7] |

| Molecular Weight | 782.9 g/mol | [4][7][8] |

| Type of Compound | Steroidal Glycoside (Withanolide) | [4][7] |

| CAS Number | 362472-81-9 | [4][7] |

| Solubility | Soluble in DMSO, ethanol, and methanol; slightly soluble in water; insoluble in n-hexane. | [4][9] |

Understanding the extraction of this specific molecule requires a deep appreciation for the complex biochemical environment from which it originates.

The Starting Material: Deconstructing the Withania somnifera Root Matrix

The root of W. somnifera is not merely a container for withanolides; it is a complex biological matrix. A successful extraction strategy must selectively isolate Withanoside IV from a host of other compounds. The total alkaloid content in the roots can range from 0.13 to 0.31%, but the composition is far more varied.[3][10]

Table 2: General Phytochemical Composition of W. somnifera Roots

| Constituent Class | Examples | Approximate Content | Significance for Extraction |

| Carbohydrates | Starch, Reducing & Non-reducing sugars | ~50-65% | High polarity; co-extracts with polar solvents like water and methanol. |

| Crude Fiber | Cellulose, Lignin | ~17-37% | Insoluble structural material; must be separated from the liquid extract. |

| Proteins | Various enzymes and structural proteins | ~1.6-3.9% | Can be denatured by heat or organic solvents; may interfere with purification. |

| Fats/Lipids | Fatty acids | ~0.3-1.1% | Low polarity; readily extracted with non-polar solvents like hexane. |

| Withanolides | Withaferin A, Withanolide A, Withanosides | ~0.001-0.5% (dry wt) | Target compounds; exhibit a range of polarities. Withanoside IV is highly polar due to its sugar groups. |

| Alkaloids | Withanine, Somniferine, Anaferine | ~0.13-0.31% | Basic compounds; solubility is pH-dependent. |

| Other | Tannins, Flavonoids, Saponins, Minerals | Variable | These compounds have varying polarities and can co-extract with the target analyte, requiring further purification. |

(Data synthesized from sources[3][10][11][12])

This complex composition underscores a critical point: a single-step extraction will yield a crude mixture. High-purity Withanoside IV can only be achieved through a multi-stage process of extraction, partitioning, and chromatography designed to systematically remove these interfering substances.

A Comparative Analysis of Extraction Methodologies

The initial solid-liquid extraction is the most critical step, determining the overall yield and purity of the crude extract. The choice of method is a trade-off between efficiency, cost, scalability, and environmental impact.

1. Maceration (Conventional)

-

Principle: Simple soaking of the powdered root in a solvent. Concentration gradients drive the diffusion of phytochemicals into the solvent until equilibrium is reached.

-

Causality: This method is straightforward and requires minimal equipment. However, its reliance on passive diffusion makes it slow and often incomplete, requiring large solvent volumes and long extraction times (e.g., 72 hours).[13]

2. Soxhlet Extraction (Conventional)

-

Principle: Continuous extraction with a refluxing solvent. The powdered material is repeatedly exposed to fresh, hot solvent, ensuring a favorable concentration gradient and improving efficiency over maceration.

-

Causality: The elevated temperature increases solubility and diffusion rates. While more efficient than maceration, the prolonged exposure to heat can degrade thermolabile compounds. It is also highly solvent-intensive.[13]

3. Ultrasound-Assisted Extraction (UAE)

-

Principle: Utilizes high-frequency sound waves (20-40 kHz) to create acoustic cavitation in the solvent.[13] The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, disrupting plant cell walls.

-

Causality: This physical disruption dramatically increases the surface area for extraction and enhances solvent penetration, leading to significantly higher yields in a much shorter time (e.g., 30 minutes) and at lower temperatures, preserving the integrity of the molecule.[13]

4. Supercritical Fluid Extraction (SFE)

-

Principle: Employs a supercritical fluid, typically CO₂, as the extraction solvent.[14] Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas while dissolving compounds like a liquid.

-

Causality: The solvent power of supercritical CO₂ can be finely tuned by altering pressure and temperature. Adding a polar co-solvent like ethanol is often necessary to efficiently extract more polar compounds like withanosides.[13] SFE yields a very clean extract free from residual organic solvents, but the high capital cost of the equipment is a significant barrier.[13][15]

Table 3: Head-to-Head Comparison of Extraction Techniques for Withanolides

| Technique | Typical Solvent | Temp. (°C) | Time | Yield | Purity | Key Advantage | Key Disadvantage |

| Maceration | Ethanol | 25-30 | 72 h | Low | Low | Simple, low cost | Very slow, inefficient |

| Soxhlet | Methanol | 65 | 12 h | Moderate | Moderate | More efficient than maceration | Thermal degradation risk |

| UAE | Ethanol:Water (70:30) | 50 | 30 min | High | High | Fast, efficient, less solvent | Requires specific equipment |

| SFE | CO₂ + Ethanol | 50 | 2 h | Low-Mod. | Very High | Extremely pure extract | High capital investment |

(Data synthesized from sources[13][14])

For laboratory-scale isolation aiming for a balance of yield, purity, and efficiency, Ultrasound-Assisted Extraction (UAE) presents a compelling choice. It provides the mechanical energy to efficiently rupture cell walls without the prolonged heat stress of Soxhlet extraction.

A Self-Validating Protocol for High-Purity Withanoside IV Isolation

This protocol is designed as a self-validating system, where the outcome of each stage justifies proceeding to the next. It combines an efficient initial extraction with systematic purification steps to isolate Withanoside IV.

Part A: Ultrasound-Assisted Extraction (UAE)

-

Material Preparation: Start with high-quality, dried W. somnifera roots. Grind the roots into a fine powder (e.g., 40-60 mesh) to maximize the surface area available for extraction.

-

Solvent Mixture: Prepare a 70:30 (v/v) mixture of ethanol and water.

-

Causality: Pure ethanol is effective for less polar withanolides (aglycones), but the addition of water increases the polarity of the solvent system, making it significantly more efficient for extracting glycosides like Withanoside IV.[13]

-

-

Extraction:

-

Combine the powdered root with the 70% ethanol solvent in a flask, typically at a 1:10 solid-to-liquid ratio (e.g., 50 g of powder in 500 mL of solvent).

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 35-40 kHz for 30 minutes. Maintain the bath temperature at approximately 50°C to enhance solubility without causing degradation.[13]

-

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid plant debris from the liquid extract. Wash the residue with a small amount of fresh solvent to ensure complete recovery.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C. This yields a dark, viscous crude extract.

Part B: Liquid-Liquid Partitioning for Fractionation

-

Initial Dissolution: Re-suspend the crude extract in deionized water.

-

Defatting: Transfer the aqueous suspension to a separatory funnel and partition it against an equal volume of n-hexane. Shake vigorously and allow the layers to separate.

-

Causality: n-Hexane is a non-polar solvent that will selectively remove lipids, fats, and other highly non-polar compounds, leaving the more polar withanoside glycosides in the aqueous layer.[16] Discard the upper n-hexane layer. Repeat this step 2-3 times for thorough cleaning.

-

-

Withanolide Extraction: Partition the remaining aqueous layer against an equal volume of chloroform or ethyl acetate.

-

Causality: Chloroform has an intermediate polarity, sufficient to extract the steroidal lactone portion of Withanoside IV and other withanolides, pulling them out of the highly polar aqueous phase where sugars and other polar compounds will remain. Collect the lower chloroform layer. Repeat this extraction 3-4 times to maximize yield.

-

-

Concentration: Pool the chloroform fractions and concentrate them to dryness on a rotary evaporator to yield a withanolide-enriched fraction.

Part C: Silica Gel Column Chromatography for Final Purification

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with chloroform.

-

Sample Loading: Adsorb the withanolide-enriched fraction from Part B onto a small amount of silica gel. Once dry, carefully layer this onto the top of the prepared column.

-

Elution: Begin eluting the column with a mobile phase of increasing polarity. Start with a non-polar mixture and gradually increase the polarity to separate the compounds.

-

Mobile Phase System: A gradient of chloroform-methanol is highly effective. Start with 99:1 Chloroform:Methanol, and gradually increase the methanol concentration (e.g., 98:2, 95:5, 90:10).[17]

-

Causality: Less polar compounds will elute first in the early, chloroform-rich fractions. As the polarity of the mobile phase is increased with methanol, more polar compounds like Withanoside IV (due to its two sugar units) will begin to elute from the silica column.

-

-

Fraction Monitoring with Thin-Layer Chromatography (TLC):

-

Collect small, sequential fractions (e.g., 20-30 mL each).

-

Spot each fraction onto a silica gel TLC plate alongside a Withanoside IV standard.

-

Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol 9:1).[17]

-

Visualize the spots under UV light or by using an appropriate staining reagent.

-

Self-Validation: Fractions that show a single spot with the same retention factor (Rf) as the Withanoside IV standard are considered pure.

-

-

Final Step: Pool the pure fractions containing Withanoside IV and concentrate to dryness to obtain the purified compound.

Analytical Validation: Confirming Identity and Purity

Visual confirmation on a TLC plate is insufficient for research or drug development. Rigorous analytical validation is mandatory.

High-Performance Liquid Chromatography (HPLC) is the workhorse for both quantification and purity assessment.[16][18] A validated reversed-phase HPLC (RP-HPLC) method is the standard.

Table 4: Typical HPLC-UV Method Parameters for Withanoside IV Analysis

| Parameter | Typical Value / Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | The non-polar stationary phase effectively retains and separates moderately polar to non-polar withanolides. |

| Mobile Phase | Gradient of Acetonitrile and Water (or buffer) | A gradient elution is necessary to resolve the complex mixture of withanolides which have a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak shape and resolution. |

| Detection | UV at ~227 nm | Withanolides have a characteristic UV absorbance maximum around this wavelength. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Quantification | External standard method using a certified Withanoside IV reference material.[19] | The peak area of the sample is compared to a calibration curve generated from standards of known concentrations for accurate quantification. |

(Parameters synthesized from sources[18][20])

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous identification. By coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, one can confirm the molecular weight of the eluting compound. For Withanoside IV, a prominent ion corresponding to its molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) would be expected, providing definitive structural confirmation.[10][21]

Conclusion

The isolation of high-purity Withanoside IV from Withania somnifera roots is a systematic, multi-stage process that demands a thorough understanding of the plant's chemistry and the principles of separation science. While numerous extraction techniques exist, an optimized ultrasound-assisted extraction offers a superior balance of efficiency, yield, and preservation of the target molecule for lab-scale work. Subsequent purification via liquid-liquid partitioning and silica gel column chromatography is essential to remove the vast array of interfering compounds present in the root matrix. Finally, rigorous analytical validation by HPLC and LC-MS is not merely a suggestion but a requirement to ensure the identity and purity of the final product, forming the foundation for reliable and reproducible scientific research.

References

- Title: Chemical and Phytochemical Composition of Ashwagandha (Withania somnifera L.)

- Title: Ashwagandha(Withania somnifera)

- Source: vertexaisearch.cloud.google.

- Source: vertexaisearch.cloud.google.

-

Title: Development and validation of an RP-HPLC method for the simultaneous determination of total withanolide glycosides and Withaferin A in Withania somnifera (Ashwagandha) - Ingenta Connect Source: ingentaconnect.com URL: [Link]

-

Title: Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Withania somnifera - Wikipedia Source: en.wikipedia.org URL: [Link]

-

Title: HPLC Analysis of Ashwagandha Supplements Using Alliance™ iS HPLC System | Waters Source: waters.com URL: [Link]

-

Title: Withanoside IV and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed Source: National Center for Biotechnology Information URL: [Link]

- Source: vertexaisearch.cloud.google.

-

Title: Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of Withania somnifera - Arabian Journal of Chemistry Source: sciencedirect.com URL: [Link]

- Source: vertexaisearch.cloud.google.

-

Title: Determination of Withanolides and Withanosides in Ashwagandha Based Products Using HPLC‐Drift‐Tube‐Ion‐Mobility Quadrupole Time‐of‐Flight Mass Spectrometry - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC Source: National Center for Biotechnology Information URL: [Link]

- Source: vertexaisearch.cloud.google.

-

Title: Withanoside IV and its active metabolite, sominone, attenuate Aβ(25–35)‐induced neurodegeneration | Semantic Scholar Source: semanticscholar.org URL: [Link]

-

Title: Ashwagandha: Is it helpful for stress, anxiety, or sleep? - Health Professional Fact Sheet Source: National Institutes of Health URL: [Link]

-

Title: Super Critical Fluid Extracted Fatty Acids from Withania somnifera Seeds Repair Psoriasis-Like Skin Lesions and Attenuate Pro-Inflammatory Cytokines (TNF-α and IL-6) Release - MDPI Source: mdpi.com URL: [Link]

-

Title: Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - MDPI Source: mdpi.com URL: [Link]

-

Title: Withanoside IV and its active metabolite, sominone, attenuate Aβ(25-35)-induced neurodegeneration - ResearchGate Source: researchgate.net URL: [Link]

-

Title: Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods Source: mdpi.com URL: [Link]

-

Title: Ashwagandha (Withania somnifera) supercritical CO2 extract derived withanolides mitigates Bisphenol A induced mitochondrial toxicity in HepG2 cells - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: withanoside IV | C40H62O15 | CID 71312551 - PubChem - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: A Review On Analysis Of Withanolides In Withania Somnifera Roots By Using Hyphenated Techniques - RJPN Source: rjpn.in URL: [Link]

-

Title: Purification of Withanolide A from Ashwagandha | PDF | Thin Layer Chromatography Source: scribd.com URL: [Link]

Sources

- 1. Withania somnifera - Wikipedia [en.wikipedia.org]

- 2. Ashwagandha: Is it helpful for stress, anxiety, or sleep? - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. Withanoside IV | CAS:362472-81-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Withanoside IV and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. withanoside IV | C40H62O15 | CID 71312551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rjpn.org [rjpn.org]

- 11. researchgate.net [researchgate.net]

- 12. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Ashwagandha (Withania somnifera) supercritical CO2 extract derived withanolides mitigates Bisphenol A induced mitochondrial toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scribd.com [scribd.com]

- 18. Development and validation of an RP-HPLC method for the simultane...: Ingenta Connect [ingentaconnect.com]

- 19. Determination of Withanolides and Withanosides in Ashwagandha Based Products Using HPLC‐Drift‐Tube‐Ion‐Mobility Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HLC UV Analysis of Withanolides in Ashwagandha Root [sigmaaldrich.com]

- 21. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [mdpi.com]

Deciphering the Biosynthetic Architecture of Withanoside IV in Withania somnifera: A Comprehensive Guide for Pathway Engineering

Executive Summary

Withania somnifera (Ashwagandha) is a premier medicinal plant in the Solanaceae family, renowned for its rich reservoir of C28-steroidal lactones known as withanolides. Among these, Withanoside IV —a highly bioactive glycowithanolide—has garnered intense pharmaceutical interest due to its potent neuroregenerative properties, including the attenuation of Aβ(25-35)-induced neurodegeneration and synaptic reconstruction 1.

Synthesizing withanosides chemically is economically unworkable due to complex stereochemical ring closures, chiral centers, and rigid trans-lactone groups 2. Therefore, commercial exploitation relies heavily on biotechnological interventions and pathway engineering. This whitepaper deconstructs the complete biosynthetic trajectory of Withanoside IV, bridging upstream isoprenogenesis, steroidal backbone assembly, oxidative tailoring, and terminal glycosylation.

Module 1: The Bipartite Isoprenoid Origin (MVA & MEP Pathways)

The foundational building blocks for all withanolides are the 5-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Unlike many secondary metabolites that rely exclusively on one pathway, withanolide biosynthesis exhibits a unique dual-pathway recruitment strategy.

-

Cytosolic Mevalonic Acid (MVA) Pathway : Condenses acetyl-CoA into MVA, ultimately yielding IPP.

-

Plastidial Methylerythritol Phosphate (MEP) Pathway : Condenses pyruvate and D-glyceraldehyde-3-phosphate into 1-deoxy-D-xylulose-5-phosphate (DXP), catalyzed by DXP synthase (DXS), eventually forming MEP and IPP 1.

Causality in Pathway Recruitment: Why does W. somnifera utilize both pathways? Quantitative NMR-based retro-biosynthetic studies using 13C-labeled glucose reveal a biosynthetic load-driven model. The massive metabolic demand for steroidal lactones requires the cytosolic MVA pathway to supply ~75% of the carbon flux, while the plastidial MEP pathway provides a crucial ~25% supplementary flux [[3]](). This crosstalk ensures metabolic flexibility, preventing the depletion of plastidial isoprenoids required for essential photosynthetic pigments during peak withanolide production.

Module 2: Triterpenoid Backbone Assembly & Sterol Deviation

The transition from C5 isoprenoids to the C30 triterpenoid backbone is a highly conserved, stereo-specific cascade.

-

Farnesyl Diphosphate Synthase (FPPS) : Condenses IPP and DMAPP into the 15-carbon farnesyl diphosphate (FPP). FPPS is the key entry point enzyme, highly expressed in young leaves where withanolide biosynthesis is maximized 1.

-

Cycloartenol Synthase (CAS) : Two molecules of FPP are converted to squalene, then to 2,3-oxidosqualene. CAS catalyzes the critical cyclization of 2,3-oxidosqualene into cycloartenol 4.

Causality in Sterol Deviation: Cycloartenol is subsequently converted to 24-methylene cholesterol. It is at this precise node that the pathway deviates from primary structural sterol synthesis. The rigid ergostane skeleton undergoes metabolic deviation via a series of oxidations to form the highly oxygenated withanolide aglycones 2. Cytochrome P450 monooxygenases (e.g., CYP87G1, CYP88C7) catalyze these regio-specific oxidations, forming the characteristic 6-membered lactone ring 5.

Module 3: Terminal Glycosylation (The Synthesis of Withanoside IV)

The final, defining step in Withanoside IV biosynthesis is the glycosylation of the withanolide aglycone. This is mediated by Family 1 Uridine Diphosphate Glycosyltransferases (UGTs), which utilize UDP-activated sugars (primarily UDP-glucose) as donors [[2]]().

Recent functional characterizations have isolated specific GTs, such as WsGT4 and WsGT6, which are highly expressed in leaves and induced by methyl jasmonate. WsGT4 catalyzes product formation using withanolide A, withanolide B, and withanone, while WsGT6 is highly specific to withaferin A 6. Interestingly, in planta gene silencing of WsGT4 leads to a compensatory 194.8% elevation in Withanoside IV levels, indicating a complex, competitive flux mechanism among GTs for the shared aglycone pool 6.

Causality in Glycosylation: Glycosylation is not merely a structural decoration; it is a critical survival mechanism. The addition of sugar moieties increases the hydrophilicity of the lipophilic withanolides, facilitating their sequestration into the vacuole to prevent autotoxicity. Furthermore, these glycowithanolides act as potent phytoanticipins, significantly enhancing the plant's defense against bacterial pathogens like Pseudomonas syringae7.

Fig 1: Bipartite biosynthetic network of Withanoside IV from MVA/MEP precursors.

Quantitative Data: Biosynthetic Yields & Enzyme Kinetics

To scale up Withanoside IV production, elicitation and precursor feeding in bioreactors are employed. Table 1 summarizes the maximal yields achieved using a combined treatment of chitosan (elicitor) and squalene (precursor) in a cell suspension bioreactor 8.

Table 1: Maximum Withanolide/Withanoside Yields via Bioreactor Elicitation

| Metabolite | Classification | Yield (mg/L) | Fold Increase vs Control |

| Withanolide A | Major Aglycone | 7,606.75 | ~2.13x |

| Withanone | Major Aglycone | 6,538.65 | ~2.13x |

| Withanoside IV | Minor Glycoside | 2,623.21 | ~1.66x |

| Withanoside V | Minor Glycoside | 2,861.18 | ~1.66x |

Note: Data derived from 28-day culture with 100 mg/L chitosan and 6 mM squalene feeding.

Validated Experimental Workflows

Protocol 1: 13C-Isotope Tracing for MVA/MEP Flux Analysis

Objective: Quantify the relative carbon contribution of MVA vs. MEP pathways to the triterpenoid backbone. Causality: Feeding 13C1-D-glucose allows position-specific isotopic enrichment tracking. Because MVA and MEP pathways cleave and rearrange glucose carbons differently, the labeling pattern in the final withanolide reveals the origin of the isoprenoid units 3.

-

Culture Initiation : Establish in vitro microshoot cultures of W. somnifera in liquid MS medium.

-

Isotope Feeding : Introduce 13C1-D-glucose into the medium during the exponential growth phase (Day 14).

-

Validation Checkpoint: Maintain a parallel control culture fed with unlabeled D-glucose to establish baseline natural 13C abundance.

-

-

Metabolite Extraction : Harvest shoots after 30 days. Lyophilize, extract with methanol, and partition against chloroform to isolate the non-polar steroidal fraction.

-

NMR Spectroscopy : Purify the target withanolide via preparative HPLC. Acquire 13C-NMR spectra.

-

Retro-Biosynthetic Analysis : Integrate NMR signal intensities. Normalize against the unlabeled control to calculate positional enrichment, deriving the 75:25 (MVA:MEP) recruitment ratio.

Protocol 2: Functional Characterization of Glycosyltransferases (WsGTs)

Objective: Validate the terminal glycosylation step converting aglycones to withanosides. Causality: To prove that specific UGTs are responsible for withanoside formation, recombinant enzymes must be assayed in vitro with pure aglycone substrates and UDP-sugars, confirming regiospecific sugar transfer via hypsochromic shifts [[9]]().

-

Recombinant Expression : Clone WsGT genes into pET vectors and express as His6-tagged fusion proteins in E. coli BL21(DE3).

-

Protein Purification : Purify via Ni-NTA affinity chromatography.

-

Validation Checkpoint: Run an SDS-PAGE to confirm a single band at the expected molecular weight, ruling out endogenous E. coli glycosyltransferase contamination.

-

-

Enzymatic Assay : Incubate 10 µg of purified WsGT with 100 µM withanolide aglycone and 1 mM UDP-glucose in Tris-HCl buffer (pH 7.5) at 30°C for 2 hours 7.

-

Termination & HPLC Analysis : Quench the reaction with ice-cold methanol. Centrifuge and inject the supernatant into an HPLC system to detect the newly formed withanoside peak.

Fig 2: Self-validating in vitro biochemical workflow for UGT functional characterization.

References

- A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.)

- Withanolide biosynthesis recruits both mevalonate and DOXP pathways of isoprenogenesis in Ashwagandha Withania somnifera L. (Dunal)

- Functional characterization of two glycosyltransferases from Withania somnifera illuminates their role in withanosides biosynthesis and defence against bacteria Source: bioRxiv URL

- Characterization of two glycosyltransferases that modulate withanolide biosynthesis and defense in Withania somnifera Source: PubMed / NIH URL

- Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.)

- Functional characterization of a flavonoid glycosyltransferase gene from withania somnifera (Ashwagandha)

Sources

- 1. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]

- 3. Withanolide biosynthesis recruits both mevalonate and DOXP pathways of isoprenogenesis in Ashwagandha Withania somnifera L. (Dunal) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Functional characterization of two glycosyltransferases from Withania somnifera illuminates their role in withanosides biosynthesis and defence against bacteria | bioRxiv [biorxiv.org]

- 7. Characterization of two glycosyltransferases that modulate withanolide biosynthesis and defense in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor | PLOS One [journals.plos.org]

- 9. Functional characterization of a flavonoid glycosyltransferase gene from withania somnifera (Ashwagandha) | CSIR-NCL Library, Pune [library.ncl.res.in]

Withanoside IV Receptor Binding Affinity: A Comprehensive Technical Guide

Executive Summary

Withanoside IV (W-IV), a primary glycowithanolide extracted from Withania somnifera (Ashwagandha), has emerged as a high-value multi-target ligand in modern pharmacognosy. This technical whitepaper provides an in-depth analysis of W-IV’s receptor binding affinities, mapping its pharmacological profile across neurodegenerative diseases, viral pathogenesis, and oncology. By synthesizing computational thermodynamics with in vitro metabolic realities, this guide equips drug development professionals with the mechanistic insights required to harness W-IV in targeted therapeutics.

Molecular Profile and Pharmacokinetic Realities

Before evaluating receptor binding, researchers must account for the pharmacokinetic biotransformation of W-IV. As a bulky steroidal saponin, intact W-IV exhibits limited blood-brain barrier (BBB) permeability. However, upon oral administration and gastrointestinal metabolism, W-IV is enzymatically hydrolyzed into its active aglycone metabolite, sominone [1].

Causality in Experimental Design: When designing in vitro assays for central nervous system (CNS) targets, utilizing the parent W-IV without metabolic activation often yields false negatives regarding target engagement. Sominone functions as the primary effector in the CNS, meaning receptor affinity studies targeting neurodegenerative pathways must evaluate the aglycone alongside the parent compound to reflect physiological reality[1].

Receptor Binding Landscape: Molecular Targets

W-IV and its metabolites exhibit a polypharmacological binding profile, acting on distinct receptor classes depending on the disease model.

Neuroprotective Pathways (BDNF & SIRT1)

W-IV and sominone demonstrate profound neuroregenerative capabilities, specifically in reversing Amyloid-β (Aβ25-35)-induced neurodegeneration[1]. The binding affinity of these molecules to upstream regulators of cellular energy is critical. W-IV treatment robustly upregulates Brain-Derived Neurotrophic Factor (BDNF) and Sirtuin 1 (SIRT1) signaling pathways[2]. By interacting with these cascades, W-IV enhances mitochondrial respiration, ATP production, and axonal regeneration, effectively rescuing cortical neurons from stress-induced apoptosis[2].

Neuroprotective signaling cascade of Withanoside IV via its active metabolite, Sominone.

Antiviral Targeting (SARS-CoV-2)

During the COVID-19 pandemic, W-IV was heavily profiled for its binding affinity to viral entry and replication receptors. Molecular dynamics (MD) and MM/GBSA calculations revealed that W-IV binds robustly to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor with a free binding energy of −34.52 ± 6.41 kcal/mol, forming critical hydrogen bonds with residues Glu35, Asp38, and Gln42[3].

Furthermore, W-IV exhibits high affinity for the host transmembrane protease serine 2 (TMPRSS2) (−42.80 ± 7.46 kcal/mol)[4] and the viral Main Protease (Mpro/3CLpro) (−11.02 kcal/mol docking score)[5]. The stabilization of these complexes is driven by a high frequency of hydrogen bonding, which displaces bulk solvent molecules to lock the ligand into the active site[6].

Oncology Receptors

W-IV also demonstrates multi-target affinity in oncology models. In breast cancer receptor profiling, W-IV showed strong binding energies to 17β-HSD1 (−10.0 kcal/mol) and the p73 tetramerization domain (−10.3 kcal/mol), indicating its potential as a multi-targeted anticancer agent that avoids single-target drug resistance[7].

Methodological Framework: Affinity Profiling

To establish a self-validating system for receptor binding studies, researchers must bridge the gap between in silico predictions and in vitro biophysics.

Computational Workflow (In Silico)

Standard molecular docking provides a static snapshot, which is insufficient for bulky, flexible molecules like W-IV. A rigorous computational protocol requires:

-

Molecular Docking : Initial pose generation using algorithms like AutoDock Vina to explore the conformational space of the receptor's active site.

-

Molecular Dynamics (MD) Simulations (≥100 ns) : Conducted in explicit solvent environments (e.g., TIP3P water model) to assess the dynamic stability of the protein-ligand complex. W-IV's stability is confirmed only if the Root Mean Square Deviation (RMSD) remains < 0.5 Å in the equilibration zone[8].

-

MM/GBSA Thermodynamics : Docking scores are empirically flawed as they often ignore solvent entropy. MM/GBSA calculates the true binding free energy by accounting for van der Waals, electrostatic, and polar/non-polar solvation energies, providing a direct correlate to in vitro dissociation constants ( Kd )[3][4].

Self-validating computational to in vitro workflow for W-IV affinity profiling.

In Vitro Validation Assays

To validate in silico thermodynamics, Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) must be employed. These label-free technologies measure real-time association ( Kon ) and dissociation ( Koff ) rates. For W-IV, testing both the parent compound and its metabolite against immobilized recombinant receptors ensures the pharmacokinetic reality matches the thermodynamic predictions.

Quantitative Binding Affinity Data

The following table summarizes the validated in silico binding affinities of Withanoside IV across various therapeutic targets:

| Target Receptor | Disease Model | Binding Metric | Score / Energy | Key Interacting Residues |

| TMPRSS2 | COVID-19 | MM/GBSA Free Energy | −42.80 ± 7.46 kcal/mol | Not specified |

| ACE2 | COVID-19 | MM/GBSA Free Energy | −34.52 ± 6.41 kcal/mol | Glu35, Asp38, Gln42 |

| Mpro (3CLpro) | COVID-19 | Docking Score | −11.02 kcal/mol | Active site hydrogen network |

| p73 Tetramerization | Breast Cancer | Docking Score | −10.3 kcal/mol | Not specified |

| 17β-HSD1 | Breast Cancer | Docking Score | −10.0 kcal/mol | Not specified |

(Data synthesized from references[3],[4],[7], and[5])

Conclusion

Withanoside IV is a highly versatile ligand with proven thermodynamic stability against viral proteases, host entry receptors, and oncological targets. However, its true value in neuropharmacology is unlocked via its metabolite, sominone. Future drug development efforts must prioritize MD-validated MM/GBSA calculations paired with SPR validation, ensuring that the metabolic fate of W-IV is factored into all receptor binding studies.

References

-

COVID19-inhibitory activity of withanolides involves targeting of the host cell surface receptor ACE2: insights from computational and biochemical assays National Institutes of Health (NIH) / PMC[Link]

-

Molecular mechanism of anti-SARS-CoV2 activity of Ashwagandha-derived withanolides National Institutes of Health (NIH) / PMC[Link]

-

Withanoside IV and its active metabolite, sominone, attenuate Aβ(25–35)‐induced neurodegeneration Semantic Scholar / European Journal of Neuroscience[Link]

-

Phytochemicals of Withania somnifera as a Future Promising Drug against SARS-CoV-2 MDPI[Link]

-

Analysis of medicinal and therapeutic potential of Withania somnifera derivatives against COVID-19 Figshare[Link]

-

Withania somnifera Regulates Mitochondrial Biogenesis and Energetics in Rat Cortical Neurons: Role of BDNF and SIRT1 National Institutes of Health (NIH) / PMC[Link]

-

Phytoconstituents of Withania somnifera unveiled Ashwagandhanolide as a potential drug targeting breast cancer SDUAHER / PLOS ONE[Link]

-

Identification of bioactive molecule from Withania somnifera (Ashwagandha) as SARS-CoV-2 main protease inhibitor Taylor & Francis[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Withania somnifera Regulates Mitochondrial Biogenesis and Energetics in Rat Cortical Neurons: Role of BDNF and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COVID19-inhibitory activity of withanolides involves targeting of the host cell surface receptor ACE2: insights from computational and biochemical assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of anti-SARS-CoV2 activity of Ashwagandha-derived withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 8. tandf.figshare.com [tandf.figshare.com]

In Vivo Toxicity and Safety Profile of Withanoside IV: A Comprehensive Technical Guide

Executive Summary

Withanoside IV, a major steroidal saponin (withanolide glycoside) derived from Withania somnifera (Ashwagandha), has garnered significant attention for its neuroprotective and regenerative properties. For researchers and drug development professionals, understanding its in vivo toxicity, pharmacokinetics (PK), and metabolic fate is critical for safe therapeutic translation. This whitepaper synthesizes current empirical data to provide a definitive safety profile of Withanoside IV, detailing its biotransformation, systemic clearance, and the self-validating methodologies required for rigorous preclinical evaluation.

Molecular Biotransformation and Systemic Fate

Unlike aglycone withanolides (e.g., Withaferin A), Withanoside IV possesses a high molecular weight (782.9 g/mol ) and conjugates two glucose molecules at the C3 position[1][2]. This structural configuration imparts high water solubility but restricts its ability to passively diffuse across the blood-brain barrier (BBB) intact[2].

In vivo, Withanoside IV functions effectively as a prodrug. Following oral administration, it undergoes rapid deglycosylation by the intestinal microbiome to form its active aglycone metabolite, sominone[1][3]. Sominone is subsequently absorbed into the systemic circulation, crosses the BBB, and induces marked recovery of neurites and synapses, particularly in amyloid-beta (Aβ) induced neurodegeneration models[1]. Because Withanoside IV itself is rapidly eliminated and does not accumulate in hepatic or neural tissues, its systemic toxicity remains exceptionally low[2].

In vivo metabolic workflow of Withanoside IV to its active neuroprotective metabolite, sominone.

Pharmacokinetics (PK) and Bioavailability

The safety of Withanoside IV is heavily dictated by its PK profile. In vivo studies in rodent models demonstrate that Withanoside IV is rapidly absorbed from the gastrointestinal tract but also rapidly eliminated from systemic circulation, typically within 2 hours[2]. This rapid clearance prevents bioaccumulation, a common driver of chronic toxicity in lipophilic compounds.

In human pharmacokinetic studies evaluating oral administration of W. somnifera extracts, Withanoside IV reaches a maximum plasma concentration (Cmax) ranging from 0.64 to 7.23 ng/mL[3]. In rats, the Cmax is approximately 13.83 ng/mL with a Tmax of 0.75 hours[2].

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Withanoside IV

| Parameter | Rodent Model (Rat) | Human Subjects | Causality / Implication |

| Cmax | 13.83 ± 3.72 ng/mL | 0.64 – 7.23 ng/mL | Low systemic exposure limits off-target organ toxicity[2][3]. |

| Tmax | 0.75 hours | 1.0 – 2.0 hours | Rapid gastrointestinal processing and microbial conversion[2]. |

| Elimination | ~2.0 hours | Rapid (Data limited) | High water solubility drives rapid renal clearance[2]. |

| BBB Permeability | Negative (Intact) | Negative (Intact) | Prevents direct CNS toxicity; relies on sominone for efficacy[2]. |

Comprehensive Toxicity and Safety Profile

The toxicity profile of Withanoside IV has been evaluated through both in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and in vivo empirical models.

Acute and Subacute Toxicity: Extracts standardized for withanolides and withanosides show no acute toxicity or mortality in mice at doses up to 2000 mg/kg[1][4]. In 28-day repeated dose subacute toxicity studies, no adverse alterations in hematology, serum chemistry, or histopathology were observed, establishing a No-Observed Adverse Effect Level (NOAEL) well above standard therapeutic doses[4][5].

Genotoxicity and Hepatotoxicity: Withanoside IV is classified as non-AMES toxic (non-mutagenic) and non-carcinogenic[2][5]. Furthermore, it does not act as an inhibitor of P-glycoprotein, minimizing the risk of adverse drug-drug interactions (DDIs) during co-administration with other therapeutics[2]. While high doses of crude Ashwagandha extracts have rarely been associated with mild, reversible liver injury in humans, purified Withanoside IV lacks the lipophilic burden that typically drives hepatic stress[5].

Table 2: ADMET & Toxicity Profile of Withanoside IV

| Toxicity Parameter | Result / Classification | Mechanistic Rationale |

| Acute Oral Toxicity | Low Toxicity (Class II/III) | Rapid elimination prevents toxic systemic accumulation[2]. |

| Mutagenicity (AMES) | Negative | Lacks reactive electrophilic centers capable of DNA adduction[2]. |

| Carcinogenicity | Non-carcinogenic | Does not induce chronic inflammatory or hyperproliferative pathways[2]. |

| P-glycoprotein Inhibition | Negative | High hydrophilicity; does not competitively bind efflux transporters[2]. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal feedback loops to verify data accuracy during the preclinical evaluation of Withanoside IV.

Protocol 1: In Vivo Pharmacokinetic Profiling via UHPLC-MS/MS

Objective: To quantify Withanoside IV and sominone plasma concentrations while correcting for matrix effects. Causality of Design: Using a stable-isotope-labeled internal standard (IS) validates the extraction efficiency and corrects for ion suppression in the MS source, ensuring absolute quantitative trustworthiness.

-

Animal Dosing & Sparse Sampling: Administer Withanoside IV (e.g., 10 mg/kg) orally to overnight-fasted Wistar rats. Use a sparse sampling strategy (e.g., n=3 per time point: 0, 0.25, 0.5, 1, 2, 4, 8 h) via the tail vein. Rationale: Sparse sampling minimizes hemodynamic stress, which can artificially alter hepatic blood flow and drug clearance rates.

-

Plasma Extraction (Self-Validating Step): Spike 50 µL of plasma with 10 µL of IS. Add 150 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 5 mins and centrifuge at 14,000 rpm for 10 mins. Validation: The recovery rate of the IS must fall between 85-115%; deviations trigger automatic sample re-extraction.

-

UHPLC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect Withanoside IV (m/z 782.9) and sominone (m/z 459.2) using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode.

-

Data Processing: Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Protocol 2: Subacute (28-Day) Toxicity Assessment

Objective: To evaluate the systemic safety of repeated Withanoside IV exposure. Causality of Design: The inclusion of a 14-day recovery satellite group validates whether any observed biochemical shifts are transient physiological adaptations or indicators of permanent organ damage.

-

Group Assignment: Randomize mice into 4 groups: Vehicle Control, Low Dose (50 mg/kg), High Dose (500 mg/kg), and High Dose Recovery (500 mg/kg + 14 days observation post-dosing).

-

Daily Administration: Orally gavage the respective doses daily for 28 days. Monitor body weight and feed consumption bi-weekly.

-

Clinical Pathology (Self-Validating Step): On day 29 (and day 43 for the recovery group), collect blood for hematology and serum biochemistry (ALT, AST, BUN, Creatinine). Validation: Compare High Dose against High Dose Recovery. If ALT is elevated on day 29 but normalizes by day 43, the effect is classified as a transient metabolic load rather than irreversible hepatotoxicity.

-

Histopathology: Harvest liver, kidneys, and brain. Fix in 10% neutral buffered formalin, section, and stain with Hematoxylin & Eosin (H&E). Evaluate for cellular necrosis or inflammatory infiltration.

Self-validating experimental workflow for 28-day subacute toxicity assessment.

Conclusion

The in vivo safety profile of Withanoside IV is highly favorable for continued drug development. Its low acute toxicity, lack of genotoxic or carcinogenic potential, and rapid systemic clearance mitigate the risks of chronic bioaccumulation[2][5]. Furthermore, its mechanism of action—relying on the intestinal microbiome to generate the neuroactive metabolite sominone—ensures target engagement in the central nervous system without requiring high, potentially toxic systemic concentrations of the parent compound[1]. Rigorous, self-validating preclinical protocols remain essential to translate these findings into safe human therapeutics.

References

-

Effects of Ashwagandha (Roots of Withania somnifera) on Neurodegenerative Diseases Source: J-Stage URL:1

-

Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Source: PMC (NIH) URL:2

-

Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice Source: PMC (NIH) URL:4

-

Risk assessment of herbal preparations containing Withania somnifera (Ashwagandha) Source: RIVM URL:5

-

Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods Source: MDPI URL:3

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]

- 4. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rivm.nl [rivm.nl]

An In-Depth Technical Guide to Investigating the Blood-Brain Barrier Permeability of Withanoside IV

Foreword: The Imperative of Central Nervous System Delivery for Neurotherapeutics

The blood-brain barrier (BBB) represents a formidable challenge in the development of treatments for neurological disorders. This highly selective, semipermeable border of endothelial cells prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] For a therapeutic agent to be effective in treating conditions like Alzheimer's disease, Parkinson's disease, or stroke, it must first reach its target within the brain. Withanoside IV, a steroidal lactone glycoside isolated from the medicinal plant Withania somnifera (Ashwagandha), has demonstrated significant neuroprotective and neurite outgrowth-promoting activities in preclinical studies, making it a promising candidate for the treatment of neurodegenerative diseases.[2][3][4][5][6] However, its efficacy is intrinsically linked to its ability to permeate the BBB. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for elucidating the BBB permeability of withanoside IV, intended for researchers, scientists, and drug development professionals.

Withanoside IV: A Profile of a Neuroprotective Agent

Withanoside IV is a key bioactive constituent of Ashwagandha, a plant with a long history of use in traditional Ayurvedic medicine for neurological and stress-related disorders.[7] Its neuroprotective effects are well-documented, with studies showing its ability to attenuate Aβ-induced neurodegeneration, improve memory deficits in animal models of Alzheimer's disease, and promote axonal and dendritic regeneration.[2][4][6][8] A crucial finding is that after oral administration of withanoside IV, its aglycone metabolite, sominone, has been identified in the brain, suggesting that withanoside IV or its metabolites can indeed cross the BBB.[2][5]

Physicochemical Properties of Withanoside IV

A molecule's ability to cross the BBB via passive diffusion is largely governed by its physicochemical properties, often guided by Lipinski's Rule of 5.[1]

| Property | Value | Implication for BBB Permeability |

| Molecular Weight | 782.9 g/mol [9] | Exceeds the typical recommendation of <500 Da, suggesting that passive diffusion may be limited. |

| Solubility | Soluble in ethanol and methanol; slightly soluble in water; insoluble in n-hexane.[3] | Moderate polarity. |

| Topological Polar Surface Area (TPSA) | High (due to multiple hydroxyl groups)[10] | A higher TPSA is generally associated with lower BBB permeability.[11] |

| Hydrogen Bond Donors/Acceptors | Numerous | Likely exceeds the limits suggested by Lipinski's Rule of 5, potentially hindering passive diffusion.[1] |

Given these properties, it is plausible that the transport of withanoside IV across the BBB is not solely dependent on passive diffusion and may involve active transport mechanisms or biotransformation into a more permeable metabolite like sominone.

Caption: Withanoside IV's journey to its site of action in the brain.

A Multi-tiered Approach to Assessing BBB Permeability

A robust assessment of withanoside IV's BBB permeability requires a combination of in silico, in vitro, and in vivo methodologies. Each tier of this approach provides unique insights, and the collective data builds a comprehensive understanding of the molecule's ability to reach the CNS.

Caption: A tiered approach to BBB permeability assessment.

In Silico Prediction: A First Look

Computational models can provide an initial, high-throughput assessment of a molecule's likelihood to cross the BBB.[11][12] These models utilize the physicochemical properties of withanoside IV to predict its permeability.

-

Key Parameters for Modeling:

-

Molecular weight

-

LogP (octanol-water partition coefficient)

-

Topological Polar Surface Area (TPSA)

-

Number of hydrogen bond donors and acceptors

-

Number of rotatable bonds

-

While in silico models are valuable for early-stage screening, they often have limitations in predicting the role of active transport and efflux systems.[11]

In Vitro Models: Simulating the Barrier

In vitro models are essential for gaining mechanistic insights into how withanoside IV interacts with the BBB.[13][14][15] These assays can help determine if the transport is passive, active, or subject to efflux.

The PAMPA is a non-cell-based assay that models passive, transcellular permeability.[16][17] It is a high-throughput and cost-effective method for initial screening.[17]

Experimental Protocol: PAMPA-BBB Assay

-

Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane that mimics the BBB.

-

Preparation of Solutions:

-

Donor Solution: Withanoside IV is dissolved in a buffer at a relevant pH (e.g., 7.4) to a known concentration.

-

Acceptor Solution: The same buffer is placed in the acceptor wells.

-

-

Assay Procedure: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).[18]

-

Quantification: The concentration of withanoside IV in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq))

Where:

-

V_D = Volume of donor well

-

V_A = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

C_A(t) = Concentration in the acceptor well at time t

-

C_eq = Equilibrium concentration

-

Interpretation of Results:

| Papp Value (cm/s) | Predicted BBB Permeability |

| > 6 x 10⁻⁶ | High |

| 4-6 x 10⁻⁶ | Medium |

| < 4 x 10⁻⁶ | Low |

Cell-based assays provide a more physiologically relevant model of the BBB by incorporating endothelial cells that form tight junctions and express transporters.[13][14]

-

Caco-2 Cells: While derived from human colon adenocarcinoma, Caco-2 cells form a polarized monolayer with tight junctions and express various transporters, including P-glycoprotein (P-gp), making them a widely used model for predicting drug absorption and efflux.[19][20][21][22]

-

MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for P-gp, are a valuable tool for specifically investigating the role of P-gp-mediated efflux.[13]

Experimental Protocol: Bidirectional Caco-2/MDCK-MDR1 Permeability Assay

-

Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a confluent monolayer.[19]

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[23][24]

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-to-B) Transport: Withanoside IV is added to the apical (donor) side, and samples are taken from the basolateral (acceptor) side over time.

-

Basolateral to Apical (B-to-A) Transport: Withanoside IV is added to the basolateral (donor) side, and samples are taken from the apical (acceptor) side over time.

-

-

Quantification: The concentration of withanoside IV in the samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

-

Papp (A-to-B) and Papp (B-to-A) are calculated as in the PAMPA assay.

-

Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

-

Interpretation of Results:

| Efflux Ratio (ER) | Interpretation |

| < 2 | Not a substrate of efflux transporters. |

| > 2 | Potential substrate of efflux transporters (e.g., P-gp). |

To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil).[25] A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that withanoside IV is a substrate for that transporter.

Caption: Workflow for in vitro assessment of withanoside IV's BBB permeability.

In Vivo Studies: The Definitive Answer

In vivo studies in animal models, typically rodents, provide the most definitive data on the BBB permeability of a compound under physiological conditions.[26][27] These studies can quantify the extent of brain penetration and provide crucial pharmacokinetic parameters.

Experimental Design: Rodent Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[27]

-

Administration: Withanoside IV is administered via a relevant route, typically intravenous (IV) to determine intrinsic BBB permeability and oral (PO) to assess permeability after absorption and first-pass metabolism.

-

Sample Collection: At various time points post-administration, blood and brain tissue are collected.[7][27] Cerebrospinal fluid (CSF) can also be collected to estimate the unbound brain concentration.[28]

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Quantification: The concentrations of withanoside IV and its major metabolite, sominone, in plasma and brain homogenate are determined using a validated LC-MS/MS method.

-

Data Analysis:

-

Pharmacokinetic Parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated for both plasma and brain.

-

Brain-to-Plasma Concentration Ratio (Kp): Kp = AUC_brain / AUC_plasma.

-

Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio, which accounts for plasma and brain tissue binding, is a more accurate measure of the compound's ability to reach its target. It requires determining the unbound fraction in plasma (fu,p) and brain (fu,b). Kp,uu = Kp * (fu,p / fu,b).

-

Interpretation of Results:

| Kp,uu Value | Predicted BBB Permeability |

| > 1 | High permeability (potential for active influx). |

| ≈ 1 | Permeability driven by passive diffusion. |

| < 1 | Low permeability (potential for efflux). |

Conclusion and Future Directions

The available evidence strongly suggests that withanoside IV or its metabolites can cross the blood-brain barrier and exert neuroprotective effects. A systematic investigation using the multi-tiered approach outlined in this guide will provide a comprehensive understanding of the mechanisms and extent of withanoside IV's BBB permeability. This knowledge is critical for its further development as a potential therapeutic for neurodegenerative diseases. Future research should focus on identifying the specific transporters involved in its uptake and efflux, as well as elucidating the pharmacokinetic-pharmacodynamic relationship to optimize dosing strategies for clinical applications.

References

- Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (URL: )

- Caco2 assay protocol. (URL: )

-

Blood-Brain Barrier Permeability of Bioactive Withanamides Present in Withania somnifera Fruit Extract | Request PDF - ResearchGate. (URL: [Link])

-

Withanoside IV and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed. (URL: [Link])

-

Withanoside IV | CAS:362472-81-9 | Steroids | High Purity | Manufacturer BioCrick. (URL: [Link])

-

In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research. (URL: [Link])

-

In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (URL: [Link])

-

Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo. (URL: [Link])

-

ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

-

Caco-2 Permeability Assay Protocol - Creative Bioarray. (URL: [Link])

-

Strategies to assess blood-brain barrier penetration - PubMed. (URL: [Link])

-

Withania somnifera (L.) Dunal, a Potential Source of Phytochemicals for Treating Neurodegenerative Diseases: A Systematic Review - MDPI. (URL: [Link])

-

In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. (URL: [Link])

-

In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate. (URL: [Link])

-

Neuroprotective Potential of Withania somnifera (Ashwagandha) in Neurological Conditions. (URL: [Link])

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (URL: [Link])

-

Blood-brain barrier permeability of bioactive withanamides present in Withania somnifera fruit extract - PubMed. (URL: [Link])

-

An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - MDPI. (URL: [Link])

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])

-

In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. (URL: [Link])

-

Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])

-

Withanoside IV and its active metabolite, sominone, attenuate Aβ(25-35)-induced neurodegeneration - ResearchGate. (URL: [Link])

-

withanoside IV | C40H62O15 | CID 71312551 - PubChem - NIH. (URL: [Link])

-

In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

-

Withanolide A penetrates brain via intra-nasal administration and exerts neuroprotection in cerebral ischemia reperfusion injury in mice | Request PDF - ResearchGate. (URL: [Link])

-

Withanolide a penetrates brain via intra-nasal administration and exerts neuroprotection in cerebral ischemia reperfusion injury in mice - PubMed. (URL: [Link])

-

Methods to Quantify Nanomaterial Association with, and Distribution across, the Blood-Brain Barrier in Vivo - UKnowledge. (URL: [Link])

-

Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (URL: [Link])

-

Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC. (URL: [Link])

-

Pharmacokinetic Strategies in CNS Drug Discovery. (URL: [Link])

-

Development of a computational approach to predict blood-brain barrier permeability. (URL: [Link])

-

Blood-Brain Barrier Permeability of Bioactive Withanamides Present in Withania somnifera Fruit Extract | Scilit. (URL: [Link])

-

Withanoside IV and its active metabolite, sominone, attenuate Aβ(25–35)‐induced neurodegeneration | Semantic Scholar. (URL: [Link])

-

In vivo rat PK profiling in drug discovery: New challenges | Request PDF - ResearchGate. (URL: [Link])

-

DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (URL: [Link])

-

Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC. (URL: [Link])

-

pampa-permeability-assay.pdf - Technology Networks. (URL: [Link])

-

Computational Prediction of Blood-brain Barrier Permeation - ResearchGate. (URL: [Link])

-

Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. (URL: [Link])

-

P-glycoprotein mediated interactions between Chinese materia medica and pharmaceutical drugs. (URL: [Link])

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (URL: [Link])

-

Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin - PMC. (URL: [Link])

-

Medicines interactions: the role of P-glycoprotein - Medsafe. (URL: [Link])

-

Co-administration of herbal inhibitors of P-glycoprotein with renal drugs enhance their bioavailability - Journal of Herbmed Pharmacology. (URL: [Link])

Sources

- 1. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withanoside IV and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Withanoside IV | CAS:362472-81-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. withanoside IV | C40H62O15 | CID 71312551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. medical.researchfloor.org [medical.researchfloor.org]

- 15. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 18. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 22. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 23. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]

- 26. researchgate.net [researchgate.net]

- 27. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 28. aragenbio.com [aragenbio.com]

A Technical Whitepaper on Drug Metabolism, Pharmacokinetics, and Neurorestorative Mechanisms